2-羟基-5-苯基苯甲酸甲酯

描述

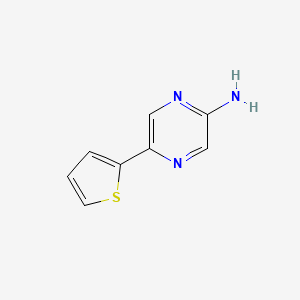

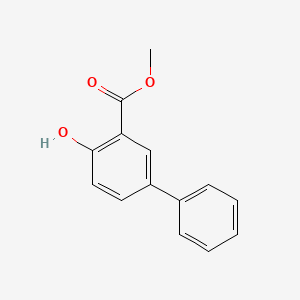

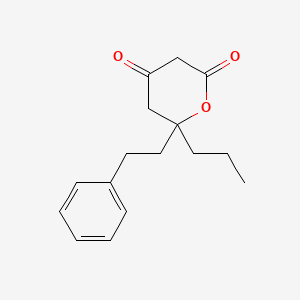

Methyl 2-hydroxy-5-phenylbenzoate (CAS# 17504-13-1) is a useful research chemical . It has a molecular weight of 228.24 and a molecular formula of C14H12O3 .

Synthesis Analysis

Novel methyl 2-hydroxy-5-substituted benzoate derivatives were synthesized by esterification of methyl gentisate and long-chain fatty acids . The compounds were structurally confirmed by MS, IR, 1H NMR, and HR-MS spectroscopy .Molecular Structure Analysis

The molecular structure of Methyl 2-hydroxy-5-phenylbenzoate includes bond distances and angles, conformational properties, dipole moment and vibrational spectroscopic data . The theoretical results are discussed mainly in terms of comparisons with available experimental data .Chemical Reactions Analysis

The hydrolysis and saponification of methyl benzoates, including Methyl 2-hydroxy-5-phenylbenzoate, have been studied in both water and slightly alkaline solution (2% KOH) at high temperature (200–300 °C) .Physical and Chemical Properties Analysis

Methyl 2-hydroxy-5-phenylbenzoate has a boiling point of 357.7±30.0 ℃ at 760 mmHg and a density of 1.2±0.1 g/cm3 . It appears as a solid and has a complexity of 258 .科学研究应用

化学合成和结构分析

2-羟基-5-苯基苯甲酸甲酯已在化学合成和结构分析的背景下进行了研究。Howarth 和 Harris (1968) 通过用重氮甲烷处理 6-苯基-0-间苯二酚甲酯合成了 2-羟基-4-甲氧基-6-苯基苯甲酸甲酯,该化合物与 2-羟基-5-苯基苯甲酸甲酯密切相关,展示了一种生产类似化合物的的方法 (Howarth 和 Harris,1968)。

生物活性与药物开发

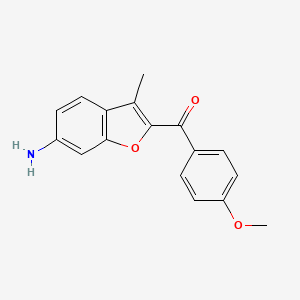

2-羟基-5-苯基苯甲酸甲酯类似物已被探索其生物活性和潜在的药物应用。例如,诺华制药合成了该化合物的衍生物,用于治疗增生性和炎症性疾病以及癌症 (Kucerovy 等人,1997)。此外,从真菌肉色曲霉中分离出与 2-羟基-5-苯基苯甲酸甲酯在结构上相似的生物活性苯基醚衍生物,显示出抗氧化特性 (Xu 等人,2017)。

光学性质和材料科学应用

相关化合物的な光学性质已被研究用于材料科学的潜在应用。Bremond 等人 (2020) 研究了新的 2-苯基苯并恶唑衍生物,其结构与 2-羟基-5-苯基苯甲酸甲酯相关,研究了它们的荧光和光致发光特性,这可能有助于开发光致发光材料 (Bremond 等人,2020)。

酶学研究和微生物应用

研究还集中在 2-羟基-5-苯基苯甲酸甲酯衍生物的酶促转化。Huynh 和 Crawford (1985) 发现由真菌金黄拟层孔菌产生的细胞外芳香甲基酯酯酶,将 2-羟基-3-苯基苯甲酸甲酯转化为 2-羟基-3-苯基苯甲酸,表明其在微生物木质素降解酶研究中的潜力 (Huynh 和 Crawford,1985)。

作用机制

Target of Action

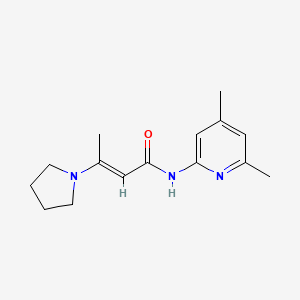

Similar compounds such as methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors

Mode of Action

It is suggested that it may function as a norepinephrine and dopamine reuptake inhibitor, similar to methylphenidate . This would result in an increase in the presence of these neurotransmitters in the extraneuronal space, prolonging their action.

Biochemical Pathways

Related compounds such as methylphenidate are known to affect the dopaminergic and noradrenergic systems

Pharmacokinetics

A related compound, methylphenidate, is known to have a bioavailability of approximately 30% . It is metabolized primarily in the liver, with an elimination half-life of 2-3 hours

Result of Action

If it acts similarly to methylphenidate, it may result in increased levels of dopamine and norepinephrine in the synaptic cleft, leading to increased neurotransmission .

安全和危害

属性

IUPAC Name |

methyl 2-hydroxy-5-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCWLMBYNOSXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)

![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)

![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)